AP24600

Pharmacology Kinase inhibition Metabolite profiling

Validated LC-MS/MS assays for ponatinib TDM demand a certified reference for its major inactive metabolite, AP24600, which represents 58% of total drug-related exposure. This high-purity standard solves cross-reactivity and matrix effect challenges. Key benefits: · Constitutes 58% AUC of ponatinib exposure; terminal half-life (33.7 h) exceeds parent drug. · Essential for FDA/EMA-compliant bioanalytical method validation and ANDA impurity profiling per ICH Q3A/Q3B. · Supplied with comprehensive QC documentation for immediate integration into GLP workflows.

Molecular Formula C16H11N3O2
Molecular Weight 277.28 g/mol
CAS No. 1300690-48-5
Cat. No. B605527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP24600
CAS1300690-48-5
SynonymsAP-24600;  AP 24600;  AP24600;  UNII-OZ477A282R;  OZ477A282R;  DA-12847;  KB-310048; 
Molecular FormulaC16H11N3O2
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=C3N2N=CC=C3
InChIInChI=1S/C16H11N3O2/c1-11-4-5-13(16(20)21)9-12(11)6-7-14-10-17-15-3-2-8-18-19(14)15/h2-5,8-10H,1H3,(H,20,21)
InChIKeySCMPXDBRMCTALZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AP24600 Procurement Guide


AP24600 (CAS 1300690-48-5) is the inactive carboxylic acid metabolite of ponatinib, a third-generation pan-BCR-ABL tyrosine kinase inhibitor approved for resistant chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) [1]. The compound is formed via esterase- and/or amidase-mediated hydrolysis of the parent drug's methyl amide moiety to the corresponding carboxylic acid, with a molecular weight of 277.28 g/mol (C₁₆H₁₁N₃O₂) and a computed XLogP3-AA value of 2.3 [2]. As the predominant circulating metabolite representing 58% of ponatinib's total drug-related exposure by AUC in humans, AP24600 is an essential analytical reference standard for pharmacokinetic studies, DMPK investigations, and pharmaceutical quality control applications [1].

1
Selection Context

Analytical reference standard for ponatinib PK and DMPK studies

2
Workflow Fit

Supports LC-MS/MS method development for metabolite quantitation

3
Identity Context

Inactive carboxylic acid metabolite standard of the BCR-ABL TKI ponatinib

Why AP24600 Cannot Be Substituted


Generic substitution between ponatinib and its metabolites, or among TKI metabolites across different drugs, is scientifically invalid. AP24600 is a structurally distinct carboxylic acid derivative generated through hydrolytic cleavage of ponatinib's methyl amide group, resulting in fundamentally different physicochemical properties—including increased polarity, reduced lipophilicity, and the presence of an ionizable carboxyl moiety absent in the parent drug—that critically impact chromatographic retention behavior, extraction recovery, ionization efficiency in mass spectrometry, and plasma protein binding [1]. Furthermore, unlike the active N-desmethyl metabolite (DMP) of ponatinib which retains inhibitory activity against BCR-ABL, AP24600 is pharmacologically inactive, meaning its quantitation serves an entirely different purpose: assessment of metabolic clearance and inactivation pathways rather than pharmacodynamic effect [2]. Cross-class substitution with metabolites of other TKIs—such as CGP74588 (imatinib metabolite, 10% AUC) or M20/M24 (dasatinib metabolites, 45% and 25% AUC)—is analytically meaningless due to distinct molecular structures, retention times, and fragmentation patterns that preclude interchangeable use in validated LC-MS/MS methods [1].

Target: AP24600 (inactive carboxylic acid metabolite)
Substitution with ponatinib or active DMP metabolite may shift chromatographic retention and MS ionization, invalidating method specificity.
Target: Ponatinib metabolite-specific quantitation
Cross-class metabolite standards from imatinib (CGP74588) or dasatinib (M20/M24) may not transfer due to distinct MRM transitions and extraction behavior.
Target: Inactive metabolic clearance marker
Using an active metabolite standard may confound pharmacodynamic modeling; AP24600 serves as a negative control for kinase inhibition.

AP24600 Differentiation Evidence


Pharmacological Activity Classification

AP24600 is definitively characterized as the inactive (non-active) carboxylic acid metabolite of ponatinib, possessing no measurable inhibitory activity against BCR-ABL kinase or any other kinase target of the parent drug [1]. In contrast, ponatinib exhibits potent pan-BCR-ABL inhibition with IC₅₀ values in the low nanomolar range against both wild-type and T315I mutant forms, and the N-desmethyl metabolite (DMP) retains partial inhibitory activity [2]. This binary active/inactive distinction is critical: AP24600 serves exclusively as a metabolic clearance marker and negative control compound, whereas ponatinib and DMP require quantitation for therapeutic drug monitoring and pharmacodynamic correlation [1].

Pharmacological Activity
Head-to-head
Complete loss of BCR-ABL kinase inhibition vs. ponatinib (IC₅₀
Reported inactive metabolite context: supports negative control use
Validated inactive reference standard for DMPK metabolic inactivation studies
Human Plasma Exposure
Reported
58% of ponatinib AUC; t₁/₂ = 33.7 h (parent: 27.4 h)
Supports method specificity review for bioanalytical validation
Phase 1 mass balance study; 45 mg oral dose in healthy subjects
Cross-Class TKI Exposure
Cross-study
Highest reported major metabolite AUC ratio vs. imatinib (10%), dasatinib (45%), bosutinib (25%)
Context-dependent ranking: supports cross-assay benchmarking
Data from FDA Clinical Pharmacology Reviews; inter-study comparison
Detoxification Pathway
Class-level
AP24600 represents esterase-mediated detoxification shunt vs. CYP1A1 bioactivation to epoxides
Supports metabolic pathway research: toxicity mechanism studies
In vitro/in vivo model: CYP1A1 induction reduced ponatinib exposure 7.7-fold
Urinary Excretion
Head-to-head
Sole detectable species in urine (4.4% of dose); ponatinib not detected (0%)
Urinary adherence biomarker context: essential for non-invasive assay development
Mass balance study; 14-day collection; 86.6% fecal recovery
Pharmacology Kinase inhibition Metabolite profiling BCR-ABL

Human Plasma Exposure Profile

In human subjects receiving a single 45-mg oral dose of [¹⁴C]ponatinib, AP24600 (designated M14) and ponatinib were the two major circulating radioactive components, accounting for 14.9% and 25.5% of the 0–24 h pooled plasma radioactivity, respectively [1]. The terminal elimination half-life of AP24600 was 33.7 hours, exceeding that of ponatinib (27.4 hours) by approximately 6.3 hours, indicating that AP24600 persists longer in the systemic circulation than the parent drug after single-dose administration [1]. Across the full exposure period, AP24600 represented 58% of ponatinib's total drug-related AUC—a substantially higher metabolite-to-parent exposure ratio than those observed for imatinib (CGP74588: 10% AUC), dasatinib (M20: 45% AUC; M24: 25% AUC), and bosutinib (M2: 19% AUC; M5: 25% AUC) [2].

Human Plasma Exposure
Reported
58% of ponatinib AUC; t₁/₂ = 33.7 h (parent: 27.4 h)
Supports method specificity review for bioanalytical validation
Phase 1 mass balance study; 45 mg oral dose in healthy subjects
Pharmacokinetics Drug metabolism Bioanalysis Mass balance

Cross-Class Metabolite Exposure Burden

Among the five FDA-approved BCR-ABL TKIs (imatinib, dasatinib, nilotinib, bosutinib, and ponatinib), AP24600 represents the highest reported major metabolite-to-parent drug exposure ratio, accounting for 58% of ponatinib by AUC [1]. This substantially exceeds the relative exposures of major metabolites from other TKIs: CGP74588 represents only 10% of imatinib by AUC; M20 and M24 represent 45% and 25% of dasatinib, respectively; and M2 and M5 represent 19% and 25% of bosutinib, respectively [1]. Notably, nilotinib diverges from this pattern: unchanged parent drug constitutes 87.5±9.2% of total drug-related AUC, with no individual metabolite exceeding 6.1% of exposure [1].

Cross-Class TKI Exposure
Cross-study
Highest reported major metabolite AUC ratio vs. imatinib (10%), dasatinib (45%), bosutinib (25%)
Context-dependent ranking: supports cross-assay benchmarking
Data from FDA Clinical Pharmacology Reviews; inter-study comparison
Comparative metabolism TKI pharmacology Drug safety Pharmacokinetic modeling

Detoxification vs. CYP1A1 Bioactivation

The disposition of ponatinib proceeds through two competing metabolic pathways: (1) esterase/amidase-mediated hydrolysis yielding the inactive carboxylic acid AP24600 (detoxification pathway), and (2) CYP1A1-mediated oxidation generating electrophilic epoxide intermediates that form glutathione adducts and protein conjugates (toxification pathway) [1]. In vitro studies using human liver microsomes and glutathione trapping revealed unambiguous signals of ponatinib-glutathione (P-GSH) adducts exclusively via CYP1A1-catalyzed oxidation, with P-GSH conjugate formation paralleling the disappearance of hydroxylated ponatinib metabolites—indicative of epoxide generation as the reactive intermediate [1]. In vivo, CYP1A1 induction by 2,3,7,8-tetrachlorodibenzodioxin (TCDD) or 3-methylcholanthrene significantly decreased ponatinib exposure by 7.7-fold in wild-type mice and 2.2-fold in humanized CYP1A1/2 mice, with P-GSH adducts detectable only in feces of CYP1A1-induced animals [1].

Detoxification Pathway
Class-level
AP24600 represents esterase-mediated detoxification shunt vs. CYP1A1 bioactivation to epoxides
Supports metabolic pathway research: toxicity mechanism studies
In vitro/in vivo model: CYP1A1 induction reduced ponatinib exposure 7.7-fold
Drug toxicity Metabolic detoxification CYP450 Adverse drug reactions

Urinary Excretion and Glucuronidation

Following oral administration of [¹⁴C]ponatinib (45 mg) to healthy human subjects, AP24600 (M14) and its glucuronide conjugates were the predominant radioactive components in urine, collectively representing 4.4% of the total administered radioactive dose, whereas unchanged ponatinib was completely undetectable in urine [1]. In contrast, fecal excretion—which accounted for 86.6% of the total recovered dose—contained predominantly unchanged ponatinib (20.5% of the radioactive dose) along with hydroxylated (M31, 17.7%), N-demethylated (M42, 8.3%), and methylated metabolites (8.4%), with AP24600 representing a comparatively minor fecal component [1].

Urinary Excretion
Head-to-head
Sole detectable species in urine (4.4% of dose); ponatinib not detected (0%)
Urinary adherence biomarker context: essential for non-invasive assay development
Mass balance study; 14-day collection; 86.6% fecal recovery
Drug excretion Phase II metabolism Glucuronidation Renal clearance

AP24600 Priority Applications


Therapeutic Drug Monitoring (TDM) Method Development

Development and validation of LC-MS/MS assays for therapeutic drug monitoring (TDM) of ponatinib in CML/Ph+ ALL patients, where regulatory guidelines (FDA Bioanalytical Method Validation Guidance, EMA Guideline on Bioanalytical Method Validation) mandate inclusion of major circulating metabolites. AP24600 reference standard is required to establish calibration curves, assess matrix effects, validate extraction recovery, and confirm assay specificity—particularly critical given that AP24600 constitutes 14.9% of 0–24 h plasma radioactivity and demonstrates a terminal half-life (33.7 h) exceeding that of the parent drug (27.4 h) [1].

CYP1A1-Mediated Toxicity Mechanism Studies

Investigation of competing ponatinib disposition pathways to understand the mechanistic basis of ponatinib-associated vascular occlusions, pancreatitis, and hepatotoxicity. AP24600 serves as the reference standard for the primary detoxification (hydrolysis) pathway, enabling quantitative comparison against CYP1A1-mediated bioactivation to reactive epoxide intermediates that form glutathione adducts and protein conjugates. This application is particularly relevant given the 7.7-fold reduction in ponatinib exposure upon CYP1A1 induction in preclinical models, suggesting that shunting metabolism toward AP24600 formation may represent a therapeutic strategy for toxicity mitigation [1].

API and Drug Product Impurity Profiling

Use as a certified impurity reference standard in the quality control release testing of ponatinib hydrochloride active pharmaceutical ingredient (API) and finished dosage forms. AP24600 represents the hydrolytic degradation product of ponatinib and must be monitored and quantified according to ICH Q3A/Q3B impurity guidelines. Validated HPLC or UPLC methods employing AP24600 reference material enable detection and quantitation of this process-related and potential degradation impurity, supporting ANDA and DMF submissions where comprehensive impurity characterization and control are regulatory prerequisites [1].

Cross-TKI Comparative Metabolism Benchmarking

Comparative DMPK investigations across the five FDA-approved BCR-ABL TKIs (imatinib, dasatinib, nilotinib, bosutinib, ponatinib) to evaluate relative metabolite exposure burdens and their potential contributions to differential safety and tolerability profiles. AP24600 is the critical reference material for the ponatinib arm of such studies, enabling direct quantitative comparison against CGP74588 (imatinib, 10% AUC), M20/M24 (dasatinib, 45%/25% AUC), and M2/M5 (bosutinib, 19%/25% AUC). The uniquely high metabolite burden of AP24600 (58% AUC) makes ponatinib the most analytically demanding TKI for metabolite quantitation, requiring high-purity AP24600 to achieve inter-laboratory reproducibility [2].

Application
Selection Property
Validation Focus
PK bioanalysis research
Major circulating metabolite reference standard
Matrix-effect control and assay specificity
Metabolic toxicity mechanism studies
Detoxification pathway marker (hydrolysis shunt)
Quantitative comparison vs. CYP1A1 bioactivation endpoints
API impurity profiling
Certified hydrolytic degradation product standard
Method validation for ICH Q3A/Q3B impurity quantitation
Cross-TKI metabolism benchmarking
Highest metabolite-to-parent exposure ratio among BCR-ABL TKIs
Inter-laboratory reproducibility for comparative DMPK studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP24600

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.